molecular formula C23H17N3O4S B288084 Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate

Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate

Cat. No. B288084
M. Wt: 431.5 g/mol
InChI Key: IZJYKCDNWNVAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as TTP or TTP-2, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTP-2 is a terpyridine-based ligand that has been extensively studied for its ability to bind to metal ions and act as a catalyst in various chemical reactions.

Mechanism of Action

Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action involves its ability to bind to metal ions, particularly copper and iron, and act as a catalyst in various chemical reactions. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's biochemical and physiological effects are primarily related to its ability to induce oxidative stress and disrupt cellular processes. The compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cancer cell growth and proliferation. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for other disease states.

Advantages and Limitations for Lab Experiments

One of the advantages of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its ability to bind to metal ions and act as a catalyst in various chemical reactions. The compound's cytotoxic activity against cancer cells also makes it a promising candidate for cancer treatment. However, one of the limitations of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research involving Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of interest is the exploration of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's potential therapeutic applications in other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-(2-thienyl)-2,2':6',2''-terpyridine, which is achieved by reacting 2-thiophenecarboxaldehyde with 2,2':6',2''-terpyridine in the presence of a base. The resulting product is then reacted with dimethyl malonate in the presence of a catalyst to yield dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate. The overall yield of the synthesis process is approximately 20%.

Scientific Research Applications

Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to bind to metal ions and disrupt cellular processes.

properties

Product Name

Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-thiophen-2-ylpyridin-2-yl]pyridine-2-carboxylate

InChI

InChI=1S/C23H17N3O4S/c1-29-22(27)17-8-3-6-15(24-17)19-12-14(21-10-5-11-31-21)13-20(26-19)16-7-4-9-18(25-16)23(28)30-2/h3-13H,1-2H3

InChI Key

IZJYKCDNWNVAOB-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4

Origin of Product

United States

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